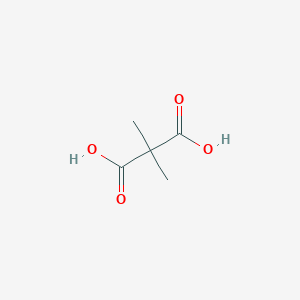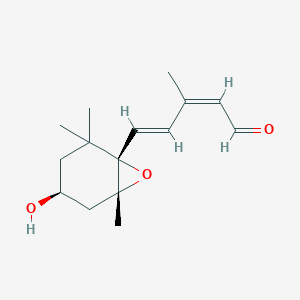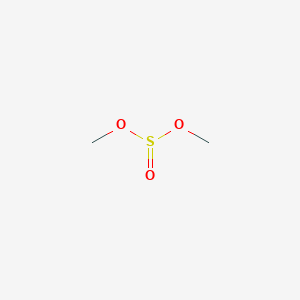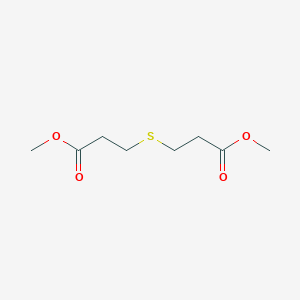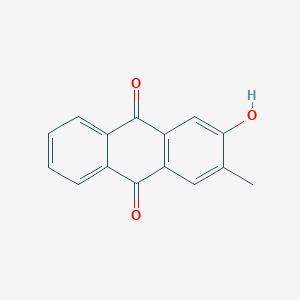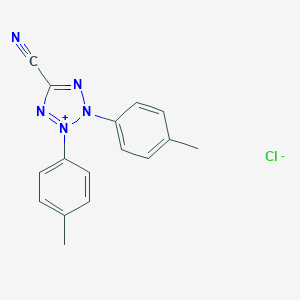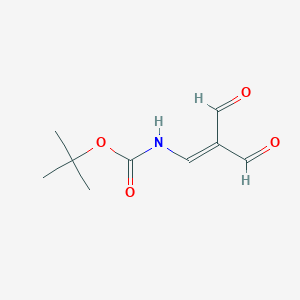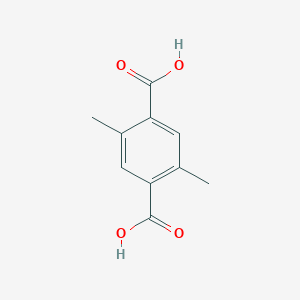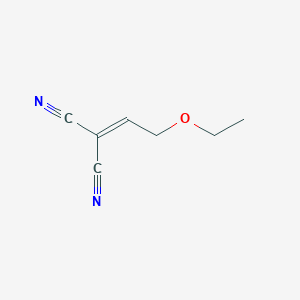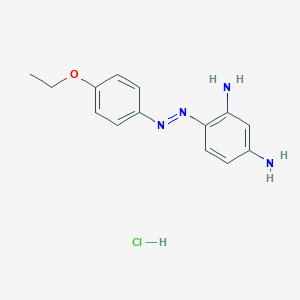![molecular formula C15H18N2O5 B146865 5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione CAS No. 131610-90-7](/img/structure/B146865.png)
5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione is a synthetic compound with the molecular formula C15H18N2O5. It consists of 18 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, and 5 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and high yield. These methods often include the use of advanced technologies such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxides, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological molecules and its potential role in cellular processes.
Medicine: It is investigated for its potential therapeutic effects and its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and other high-value products .
Mechanism of Action
The mechanism of action of 5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The compound’s effects are mediated through its binding to target proteins, altering their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Ethylene oxide: A cyclic ether with a three-membered ring structure, used in the production of various chemicals.
Acetaldehyde: An organic compound with a similar molecular weight and functional groups, used in the synthesis of other chemicals.
Vinyl alcohol: An isomer of ethylene oxide, used in the production of polyvinyl alcohol.
This compound is unique due to its specific molecular structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
131610-90-7 |
|---|---|
Molecular Formula |
C15H18N2O5 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione |
InChI |
InChI=1S/C15H18N2O5/c1-17-11(3-2-5-18)9(8-20)13-14(17)12(21)7-10(15(13)22)16-4-6-19/h2-3,7,16,18-20H,4-6,8H2,1H3/b3-2+ |
InChI Key |
CARMVIUSEAHWMX-NSCUHMNNSA-N |
SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)C=CCO |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)/C=C/CO |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)C=CCO |
Synonyms |
3-hydroxymethyl-5-beta-hydroxyethylamino-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol EO 5A EO-5A EO5A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




